molecular formula C18H28N2O6 B4074494 1-[4-(2-Methoxy-4-methylphenoxy)butyl]piperazine;oxalic acid

1-[4-(2-Methoxy-4-methylphenoxy)butyl]piperazine;oxalic acid

Cat. No.: B4074494
M. Wt: 368.4 g/mol
InChI Key: MWMZMDYZHFRQDL-UHFFFAOYSA-N
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Description

1-[4-(2-Methoxy-4-methylphenoxy)butyl]piperazine;oxalic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a piperazine ring substituted with a butyl chain that is further connected to a methoxy-methylphenoxy group. The presence of oxalic acid as a counterion adds to its stability and solubility in different solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Methoxy-4-methylphenoxy)butyl]piperazine typically involves a multi-step process:

    Formation of the Butyl Chain: The initial step involves the preparation of the butyl chain with the methoxy-methylphenoxy group. This can be achieved through a nucleophilic substitution reaction where 2-methoxy-4-methylphenol reacts with a butyl halide under basic conditions.

    Piperazine Ring Introduction: The butyl chain is then reacted with piperazine in the presence of a suitable solvent like ethanol or methanol. The reaction is typically carried out under reflux conditions to ensure complete conversion.

    Oxalic Acid Addition: Finally, oxalic acid is added to the reaction mixture to form the oxalate salt of the compound. This step is crucial for enhancing the compound’s solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Using large reactors to carry out the nucleophilic substitution and piperazine ring introduction steps.

    Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.

    Quality Control: Ensuring the compound meets industry standards through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Methoxy-4-methylphenoxy)butyl]piperazine undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring, with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1-[4-(2-Methoxy-4-methylphenoxy)butyl]piperazine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies due to its piperazine moiety.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[4-(2-Methoxy-4-methylphenoxy)butyl]piperazine involves its interaction with specific molecular targets:

    Molecular Targets: The piperazine ring can interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity.

    Pathways Involved: The compound may influence pathways related to neurotransmission, leading to potential therapeutic effects in neurological conditions.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(2-Methoxyphenoxy)butyl]piperazine
  • 1-[4-(4-Methylphenoxy)butyl]piperazine
  • 1-[4-(2-Methylphenoxy)butyl]piperazine

Uniqueness

1-[4-(2-Methoxy-4-methylphenoxy)butyl]piperazine stands out due to the presence of both methoxy and methyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. This unique substitution pattern may enhance its binding affinity to certain receptors and improve its pharmacokinetic properties.

Properties

IUPAC Name

1-[4-(2-methoxy-4-methylphenoxy)butyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2.C2H2O4/c1-14-5-6-15(16(13-14)19-2)20-12-4-3-9-18-10-7-17-8-11-18;3-1(4)2(5)6/h5-6,13,17H,3-4,7-12H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMZMDYZHFRQDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCN2CCNCC2)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-(2-Methoxy-4-methylphenoxy)butyl]piperazine;oxalic acid
Reactant of Route 2
1-[4-(2-Methoxy-4-methylphenoxy)butyl]piperazine;oxalic acid
Reactant of Route 3
1-[4-(2-Methoxy-4-methylphenoxy)butyl]piperazine;oxalic acid
Reactant of Route 4
1-[4-(2-Methoxy-4-methylphenoxy)butyl]piperazine;oxalic acid
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1-[4-(2-Methoxy-4-methylphenoxy)butyl]piperazine;oxalic acid
Reactant of Route 6
1-[4-(2-Methoxy-4-methylphenoxy)butyl]piperazine;oxalic acid

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